

Technical Guide: Morpholine Hydrobromide – Physicochemical Profile & Acidity

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Compound of Interest

Compound Name: Morpholine, hydrobromide

CAS No.: 6377-82-8

Cat. No.: B1662019

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Executive Summary

Morpholine hydrobromide (Morpholine HBr) is the hydrobromide salt of morpholine, a heterocyclic secondary amine. In drug development, it serves two primary roles: as a stable, crystalline source of the morpholinium ion for buffering applications (pH 7.0–9.0) and as a synthetic intermediate where controlled acidity is required.

Unlike the free base morpholine, which is alkaline (

for a 1M solution), Morpholine HBr is acidic in aqueous solution, typically exhibiting a pH of 4.5–5.0 at 0.1 M concentrations. Its thermodynamic

(referring to the conjugate acid, the morpholinium ion) is 8.33 at 25°C. Understanding the solvent-dependent shifts of this

value is critical for non-aqueous synthesis and chromatographic method development.

Chemical Identity & Equilibrium Mechanics

Structural Dynamics

Morpholine HBr exists as an ionic lattice in the solid state. Upon dissolution in water, it fully dissociates into the morpholinium cation (

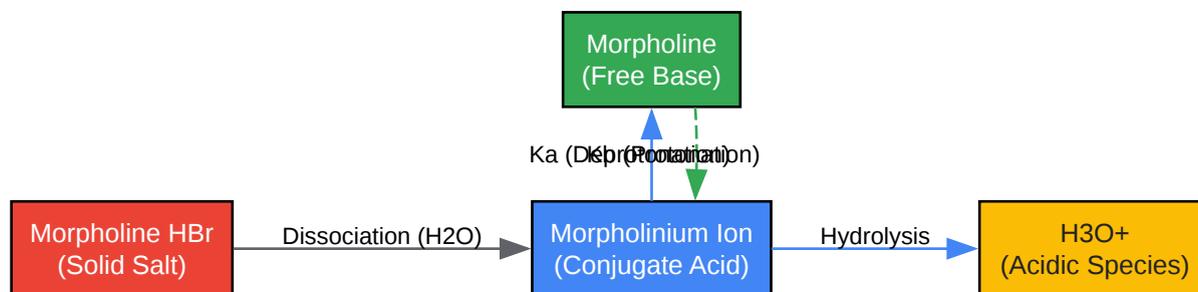
) and the bromide anion (

). The acidity of the solution is governed by the hydrolysis of the morpholinium ion.

Chemical Equation:

Equilibrium Pathway Visualization

The following diagram illustrates the equilibrium dynamics and the role of solvent interaction.



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Caption: Dissociation and hydrolytic equilibrium of Morpholine HBr in aqueous media.

Quantitative Physicochemical Data

pKa Values in Various Solvents

The

of the morpholinium ion shifts significantly depending on the solvent's dielectric constant and solvation capability. This is vital for organic synthesis (e.g.,

reactions in acetonitrile) where the effective acidity changes.

Solvent	pKa (Morpholinium Ion)	Experimental Context
Water	8.33 ± 0.02	Standard thermodynamic value at 25°C.
DMSO	8.94	Slightly higher due to cation stabilization by DMSO.
Acetonitrile (MeCN)	16.61	Significant shift (+8 units) due to poor cation solvation in aprotic media.
Methanol	8.4	Similar to water due to protic nature.

“

Note: In acetonitrile, the morpholinium ion is a much weaker acid than in water. This allows morpholine to act as a stronger base in MeCN compared to aqueous conditions.

Aqueous Acidity Profile (pH vs. Concentration)

Since Morpholine HBr is a salt of a weak base and a strong acid, its solutions are acidic. The pH can be estimated using the approximation for weak acid salts:

Concentration (M)	Concentration (wt%)	Theoretical pH	Observed pH Range
1.0 M	~13%	4.17	4.0 – 4.3
0.1 M	~1.3%	4.67	4.5 – 4.8
0.01 M	~0.13%	5.17	5.0 – 5.3

Experimental Protocol: Potentiometric pKa Determination

For researchers requiring precise

validation of specific Morpholine HBr lots (e.g., to detect impurities like free amines), the following Potentiometric Titration protocol is the gold standard.

Methodology Overview

Objective: Determine the stoichiometric

of Morpholine HBr via base titration. Principle: The inflection point of the pH vs. Volume curve corresponds to the equivalence point. The

is the pH at the half-equivalence point (where

).

Reagents & Equipment

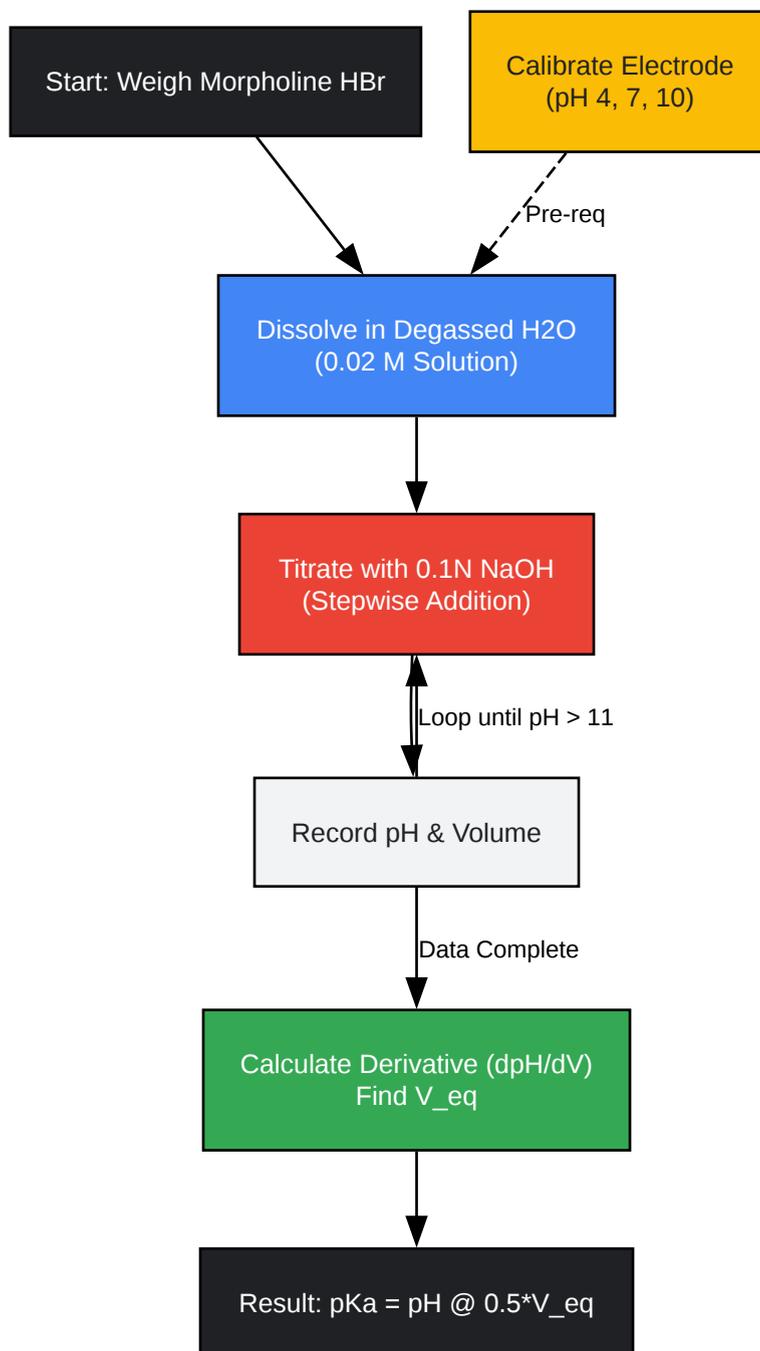
- Analyte: Morpholine Hydrobromide (>98% purity), dried.
- Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
- Solvent: Carbonate-free Deionized Water (degassed with).
- Ionic Strength Adjuster (ISA): 0.1 M KCl (optional, to maintain ionic strength).
- Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) or calibrated pH meter with glass electrode.

Step-by-Step Workflow

- System Preparation:
 - Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01. Slope efficiency must be 95–105%.

- Purge water with Nitrogen () for 15 minutes to remove dissolved .
- Sample Preparation:
 - Accurately weigh ~170 mg of Morpholine HBr (approx. 1 mmol).
 - Dissolve in 50 mL of degassed water (resulting conc: ~0.02 M).
 - Optional: Add KCl to adjust ionic strength to 0.1 M if thermodynamic extrapolation is required.
- Titration:
 - Initiate stirring (ensure no vortex reaches the electrode).
 - Add 0.1 N NaOH in increments of 0.05 mL.
 - Record equilibrium pH after each addition (drift < 1 mV/sec).
 - Continue titration until pH reaches ~11.5 (past the equivalence point).
- Data Analysis:
 - Plot pH vs. Volume of NaOH.
 - Determine the Equivalence Point () using the first derivative ().
 - Calculate : The pH value at volume .

Workflow Diagram



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Caption: Potentiometric titration workflow for precise pKa determination of amine salts.

Applications in Drug Development[1][2]

Salt Selection & Counter-ions

Morpholine is often used as a counter-ion to form salts with acidic drugs (e.g., Morpholine Salicylate). However, Morpholine HBr itself is used when a buffered acidic environment is needed without using strong mineral acids alone.

- **Solubility:** Morpholine salts generally exhibit high aqueous solubility, making them useful for liquid formulations.
- **Stability:** The HBr salt is non-hygroscopic compared to the free base, ensuring better solid-state stability during storage.

Buffering Capacity

The morpholinium/morpholine couple has a buffering range of pH 7.3 – 9.3 ().

- **Use Case:** It is ideal for reactions requiring slightly basic conditions but where strong bases (like NaOH) would cause degradation.
- **Chromatography:** Morpholine HBr is used in Mobile Phase buffers for HPLC to suppress the ionization of basic analytes, improving peak shape.

Synthetic Intermediate

In the synthesis of drugs like Linezolid or Gefitinib, the morpholine ring is a key pharmacophore. Morpholine HBr can be used as a reagent in substitution reactions where the free base might be too volatile or reactive. The HBr salt releases morpholine slowly in the presence of a scavenger base, allowing for controlled reaction kinetics.

References

- National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [[Link](#)]
- Kaljurand, I., et al. (2005). "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." *The Journal of Organic Chemistry*, 70(3), 1019–1028.

- Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463.[1] (Source for DMSO pKa trends).
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[2] (Authoritative source for aqueous pKa 8.33).[3][4]
- Mettler Toledo. (2020). Automated Potentiometric Titration of Surfactants and Amines. Retrieved from [Link]

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Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pK_a of the conjugate acid of morpholine is 8.33 . Morpholinium .. [askfilo.com]
- 4. chegg.com [chegg.com]
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